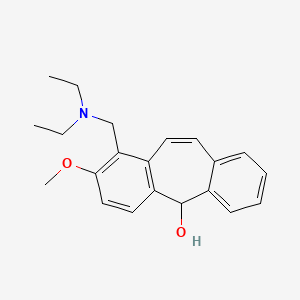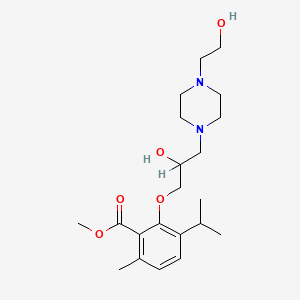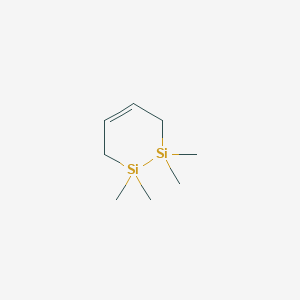
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline is a unique organosilicon compound characterized by its tetrahydro structure and tetramethyl groups
Preparation Methods
The synthesis of 1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of silane precursors under specific conditions. One common method includes the use of a catalytic amount of a transition metal complex to facilitate the formation of the disiline bond. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the desired product yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure a consistent supply of the compound for various applications.
Chemical Reactions Analysis
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminium hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to various functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and ceramics.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as bio-compatible materials.
Medicine: Research is ongoing to investigate its potential as a component in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic and inorganic molecules, facilitating the formation of complex structures. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline can be compared with other similar compounds such as:
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound shares a similar tetrahydro structure but differs in its carbon-based framework.
2,3,5,6-Tetramethyl-1,4-phenylenediamine: While this compound also features tetramethyl groups, it is based on a phenylenediamine structure rather than a disiline framework.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: This compound has a similar tetramethyl substitution pattern but is based on a benzene ring.
The uniqueness of this compound lies in its silicon-based structure, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs.
Properties
CAS No. |
51043-84-6 |
|---|---|
Molecular Formula |
C8H18Si2 |
Molecular Weight |
170.40 g/mol |
IUPAC Name |
1,1,2,2-tetramethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C8H18Si2/c1-9(2)7-5-6-8-10(9,3)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
RPUJYVRAHYBJEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC=CC[Si]1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
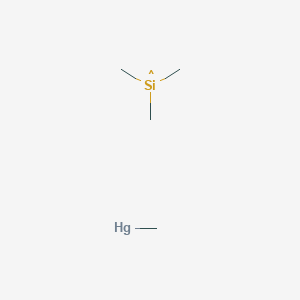
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)

![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
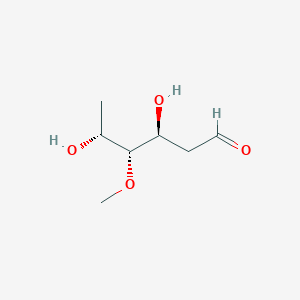
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
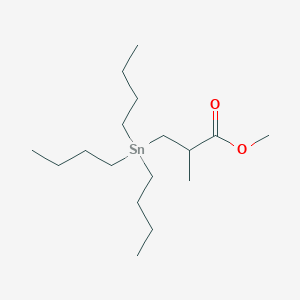
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
